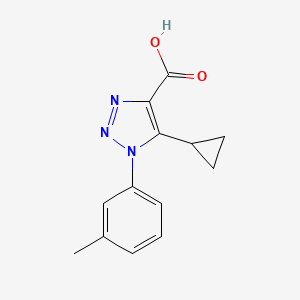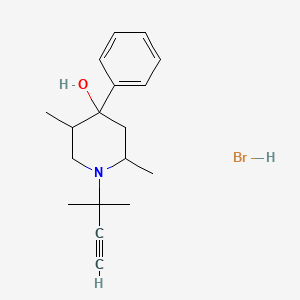![molecular formula C19H26N2O B5069527 1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5069527.png)
1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound is a potent agonist of both the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function.
Mecanismo De Acción
1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone is a potent agonist of both the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function. The activation of CB1 receptors in the central nervous system is responsible for the analgesic and anticonvulsant effects of this compound, while the activation of CB2 receptors in peripheral tissues is responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In addition to its analgesic, anticonvulsant, anti-inflammatory, and immunomodulatory effects, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. However, it is important to note that the effects of this compound can vary depending on the dose, route of administration, and individual differences in metabolism and genetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its potency, selectivity for CB1 and CB2 receptors, and well-established synthesis method. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to produce unwanted side effects such as anxiety, paranoia, and hallucinations. Additionally, the effects of this compound can be difficult to interpret due to its complex mechanism of action and the wide distribution of CB1 and CB2 receptors throughout the body.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone, including the development of more selective agonists for CB1 and CB2 receptors, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its potential as a treatment for other medical conditions such as anxiety and depression. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential for abuse and dependence. Overall, this compound is a promising compound with potential therapeutic applications in a variety of medical conditions, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone involves several steps, starting with the reaction of 1-(4-chlorophenyl)-1-cyclohexene with N-benzylpiperazine to form 1-(4-chlorophenyl)-4-(benzylpiperazin-1-yl)cyclohexene. This intermediate is then reacted with 4-bromoacetophenone in the presence of a palladium catalyst to yield this compound. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions such as chronic pain, epilepsy, and multiple sclerosis. It has been shown to have potent analgesic effects in animal models of neuropathic pain, and may be a promising alternative to traditional opioid-based pain medications. Additionally, this compound has been shown to have anticonvulsant properties in animal models of epilepsy, and may have potential as a treatment for seizure disorders. Furthermore, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as multiple sclerosis.
Propiedades
IUPAC Name |
1-[4-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUMCGPDHMOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5069459.png)
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)
![hexyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5069479.png)
![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5069486.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5069494.png)
![6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069505.png)
![N-[(1-{2-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5069507.png)

![1'-(4-methoxy-2,5-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5069515.png)
![2-(5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5069522.png)

![N-{2-[2-(1-benzyl-2-phenylethylidene)hydrazino]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5069532.png)
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
